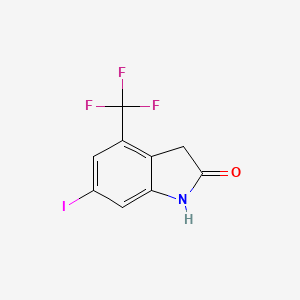

6-Iodo-4-(trifluoromethyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3INO/c10-9(11,12)6-1-4(13)2-7-5(6)3-8(15)14-7/h1-2H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCMXCYOJWFVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2NC1=O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 6 Iodo 4 Trifluoromethyl Indolin 2 One

Direct Synthesis Approaches to 6-Iodo-4-(trifluoromethyl)indolin-2-one

Direct approaches to the oxindole (B195798) core of the target molecule can be envisioned through several modern synthetic strategies, including cyclization reactions mediated by iodine, electrochemical methods, and metal-free pathways.

Hypervalent iodine reagents are powerful tools in organic synthesis, capable of facilitating oxidative cyclizations under metal-free conditions. nih.govresearchgate.net The synthesis of oxindoles can be achieved through the intramolecular cyclization of N-aryl acrylamides. In the context of this compound, this would involve a precursor such as N-(2-amino-5-iodo-3-(trifluoromethyl)phenyl)acrylamide.

While a specific application for this exact substrate is not detailed, the general mechanism involves the activation of the alkene by an iodine(III) species, followed by intramolecular attack of the aniline (B41778) nitrogen. A related strategy involves the visible-light-induced radical cyclization of o-iodophenylacrylamides, which provides a mild pathway to indolin-2-ones via a 5-exo-trig radical cyclization. rsc.org

Table 1: Conditions for Iodine-Mediated or Promoted Cyclization to Oxindoles

| Method | Reagent/Catalyst | Conditions | Comments |

|---|---|---|---|

| Hypervalent Iodine Oxidation | (Diacetoxyiodo)benzene | Acetic acid, heat | Metal-free C-O or C-N bond formation. nih.gov |

Electrochemical synthesis offers a green and efficient alternative to traditional reagent-based methods. nih.gov Recent advancements have demonstrated the feasibility of electrochemical trifluoromethylation-triggered cyclization reactions to access complex heterocyclic structures. nih.govresearchgate.net These methods typically involve the generation of a trifluoromethyl radical (•CF₃) from an inexpensive source like sodium trifluoromethanesulfinate (Langlois' reagent).

This radical can then add to an alkene, such as an N-aryl acrylamide, initiating a cascade cyclization to form the oxindole ring. researchgate.netacs.org Applying this to a suitable N-(iodophenyl)acrylamide precursor could potentially construct the trifluoromethylated oxindole core in a single, oxidant-free step.

Table 2: Parameters in Electrochemical Synthesis of Fluorinated Heterocycles

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Anode | Carbon or Platinum | Oxidation to generate radical species. |

| Cathode | Platinum | Reduction. |

| CF₃ Source | CF₃SO₂Na (Langlois' reagent) | Inexpensive and stable source of •CF₃. |

| Solvent | CH₃CN/H₂O | Provides appropriate polarity and conductivity. |

The development of metal-free synthetic routes is a primary goal in modern organic chemistry to enhance sustainability and simplify purification. For trifluoromethylated oxindoles, a direct approach involves the reaction of activated alkenes (N-aryl acrylamides) with a CF₃ source under oxidative conditions. researchgate.net Wang and coworkers demonstrated that using Langlois' reagent (CF₃SO₂Na) with a simple oxidant like potassium persulfate (K₂S₂O₈) can effectively generate CF₃-containing oxindoles. researchgate.net

Furthermore, photochemical methods that avoid transition metals are gaining prominence. A recently developed method for producing difluorinated-oxindoles utilizes a thiol as a photocatalyst under visible light, showcasing the potential for metal-free, light-induced cascade reactions to build the oxindole core. semanticscholar.orgrsc.orgnih.gov These principles could be adapted for the synthesis of the target molecule from an appropriately substituted N-(5-iodo-3-(trifluoromethyl)phenyl)acrylamide.

Precursor Synthesis and Functionalization Relevant to this compound

The synthesis of the target compound is critically dependent on the availability of appropriately substituted building blocks. The preparation of these precursors involves strategic iodination and trifluoromethylation reactions.

A key precursor for many potential synthetic routes is 2-Iodo-4-(trifluoromethyl)aniline . This compound serves as the foundational aromatic ring containing the necessary substitution pattern. One practical, transition-metal-free synthesis involves the decarboxylative iodination of 4-(trifluoromethyl)anthranilic acid. rsc.org This method provides a direct route to the desired aniline derivative. This versatile intermediate is crucial for synthesizing pharmaceuticals and agrochemicals due to its combined iodine and trifluoromethyl functionalities. chemimpex.com

Another critical building block would be a phenylpropanoic acid derivative, such as 3-(2-amino-5-iodo-3-(trifluoromethyl)phenyl)propanoic acid . While the synthesis of this specific molecule is not directly reported, general methods for preparing β-amino acids, such as the aminomethylation of a substituted phenylacetic acid derivative, could be employed. sci-hub.se

Table 3: Key Precursors and Their Synthetic Relevance

| Precursor | CAS Number | Potential Use |

|---|---|---|

| 2-Iodo-4-(trifluoromethyl)aniline | 163444-17-5 | Starting material for building the indolin-2-one core. rsc.org |

If the oxindole core is constructed prior to functionalization, regioselective reactions are necessary. The iodination of an existing 4-(trifluoromethyl)indolin-2-one (B3060878) skeleton would need to occur selectively at the C-6 position. The direct iodination of electron-rich aromatic compounds can be achieved with high regioselectivity using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.orgpsu.edu The electronic nature of the trifluoromethyl group (electron-withdrawing) and the amide group within the ring would direct the electrophilic iodination.

Conversely, introducing the trifluoromethyl group onto a 6-iodoindolin-2-one (B3030561) precursor represents another pathway. Modern trifluoromethylation reactions often employ hypervalent iodine-based reagents (e.g., Togni reagents) or radical-based methods. beilstein-journals.orgrsc.org A metal-free approach for the trifluoromethylarylation of alkenes using anilines in hexafluoroisopropanol (HFIP) has been reported, highlighting a novel reactivity mode that could be explored for indole (B1671886) precursors. rsc.org

Chemical Transformations and Derivatization of this compound

The chemical reactivity of this compound can be systematically explored at three primary sites: the indolin-2-one core, the iodo substituent, and the trifluoromethyl group. Each of these offers unique opportunities for structural modification and the introduction of new physicochemical properties.

Modifications at the Indolin-2-one Core

The indolin-2-one nucleus, also known as the oxindole scaffold, is a prevalent feature in numerous biologically active compounds and natural products. Its core structure presents two principal sites for modification: the nitrogen atom of the lactam and the C3-position adjacent to the carbonyl group.

N-Alkylation and N-Arylation: The acidic proton on the nitrogen atom of the indolin-2-one ring can be readily substituted through various N-alkylation and N-arylation reactions. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., dimethylformamide or acetone), are expected to efficiently introduce a wide range of alkyl groups. For N-arylation, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, offer a powerful tool for forging the N-aryl bond. These modifications can significantly influence the molecule's lipophilicity, steric profile, and biological interactions. For instance, selective N-alkylation of indoline (B122111) derivatives has been achieved using iron catalysts. nih.gov

C3-Functionalization: The C3-position of the indolin-2-one core is a nucleophilic center that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Aldol-type condensations with aldehydes and ketones, Mannich reactions with formaldehyde (B43269) and a secondary amine, and Michael additions to α,β-unsaturated systems are all plausible transformations. These reactions allow for the introduction of diverse substituents at this position, which can be crucial for modulating biological activity. Organocatalytic methods have been successfully employed for the C3-functionalization of similar heterocyclic systems, highlighting the potential for stereoselective modifications. rsc.orgrsc.org

Synthetic Elaborations Involving the Iodo Substituent

The carbon-iodine bond at the C6-position is a highly valuable synthetic handle for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors. The electron-withdrawing nature of the trifluoromethyl group can further enhance the reactivity of the aryl iodide in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indolin-2-one scaffold and a variety of organoboron reagents (boronic acids or esters). This methodology is exceptionally versatile, tolerating a wide range of functional groups, and allows for the introduction of aryl, heteroaryl, vinyl, and alkyl substituents at the C6-position. nih.govresearchgate.netresearchgate.net

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction between the aryl iodide and a terminal alkyne provides a direct route to 6-alkynyl-substituted indolin-2-ones. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov These alkynylated products can serve as precursors for further transformations, such as the synthesis of heterocycles or conjugated systems.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the C6-position can be achieved through the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction facilitates the coupling of the aryl iodide with a wide array of primary and secondary amines, anilines, and even amides, leading to the synthesis of 6-amino- and 6-amido-indolin-2-one derivatives. nih.govpreprints.org

Heck Coupling: The Heck reaction allows for the palladium-catalyzed coupling of the aryl iodide with alkenes, leading to the formation of 6-vinyl-substituted indolin-2-ones. These products can undergo further transformations, such as hydrogenation or oxidation, to introduce additional functionality.

Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can mediate the insertion of a carbonyl group between the aryl iodide and a variety of nucleophiles (e.g., alcohols, amines), leading to the formation of esters and amides at the C6-position.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C6-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | -Ar |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | -C≡C-R |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | -NR¹R² |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | -CH=CHR |

| Carbonylative Coupling | CO, R-OH | PdCl₂(dppf), Base (e.g., Et₃N) | -COOR |

Chemical Reactivity of the Trifluoromethyl Group within the Indolin-2-one Scaffold

The trifluoromethyl (CF₃) group is renowned for its high stability and is generally considered to be chemically inert under a wide range of reaction conditions. acs.orgmdpi.com This stability is attributed to the strength of the carbon-fluorine bond. mdpi.com The electron-withdrawing nature of the CF₃ group significantly deactivates the aromatic ring towards electrophilic substitution. youtube.com

Direct chemical transformations of the trifluoromethyl group on an aromatic ring are challenging and typically require harsh reaction conditions or the presence of activating groups, which are not present in the this compound structure. tcichemicals.com While some transformations of anionically activated trifluoromethyl groups to heterocycles have been reported, these often necessitate specific electronic activation that is not inherent to this particular scaffold. nih.govlookchem.com Therefore, for most synthetic applications, the trifluoromethyl group in this compound can be regarded as a stable, non-reactive substituent that imparts specific electronic and steric properties to the molecule. Its primary role is often to enhance metabolic stability and lipophilicity in medicinal chemistry contexts. mdpi.com

Iii. Mechanistic Organic Chemistry and Reaction Dynamics of 6 Iodo 4 Trifluoromethyl Indolin 2 One Synthesis

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthetic routes to 6-iodo-4-(trifluoromethyl)indolin-2-one and its analogues are often characterized by complex reaction cascades that involve the formation of multiple new bonds in a single operation. These pathways frequently incorporate radical reactions for the introduction of the trifluoromethyl group, followed by cyclization to construct the indolin-2-one core.

The introduction of the trifluoromethyl (CF3) group onto the indole (B1671886) or indoline (B122111) framework is a critical step in the synthesis of the target molecule. This is often achieved through radical trifluoromethylation, a process that involves the generation of the highly reactive trifluoromethyl radical (•CF3). Reagents such as sodium triflinate (CF3SO2Na), often referred to as Langlois' reagent, serve as a common source for the •CF3 radical. researchgate.netresearchgate.net The generation of this radical can be initiated by an oxidant, which facilitates a single-electron transfer (SET) process.

Once generated, the electrophilic •CF3 radical readily adds to electron-rich positions of the aromatic ring of an appropriately substituted aniline (B41778) precursor. The regioselectivity of this addition is a crucial factor in determining the final substitution pattern of the indolin-2-one. For the synthesis of this compound, the trifluoromethylation would need to occur at the position that will become the 4-position of the indolin-2-one ring. The presence of an iodo substituent can influence the electronic properties of the aromatic ring and, consequently, the regioselectivity of the radical attack.

A plausible cascade mechanism for the formation of a substituted indolin-2-one from a trifluoromethylated and iodinated aniline derivative could involve an intramolecular radical cyclization. The initial radical addition product can undergo further transformations, leading to the formation of a new carbon-carbon or carbon-nitrogen bond to close the five-membered ring of the indolin-2-one core. The specific nature of the cascade is highly dependent on the starting materials and reaction conditions. For instance, a radical generated on the aniline side chain could attack the aromatic ring in an intramolecular fashion to construct the heterocyclic system.

The choice of reagents and catalysts is critical in directing the reaction towards the desired product with high efficiency and selectivity.

Sodium Triflinate (CF3SO2Na): As previously mentioned, CF3SO2Na is a key reagent for generating the trifluoromethyl radical. researchgate.netresearchgate.net Its stability and ease of handling make it a preferred choice in many synthetic protocols. The efficiency of •CF3 generation from CF3SO2Na is often enhanced by the presence of an oxidizing agent.

Iodine: Iodine can play multiple roles in the synthesis of indolin-2-ones. In the context of this compound, the iodine atom is a substituent in the final product. However, elemental iodine (I2) or iodide salts can also act as catalysts or mediators in various organic transformations. beilstein-journals.orgnih.gov For instance, iodine can promote cyclization reactions by acting as an electrophilic activator. In some cases, iodine-mediated reactions proceed through iodonium (B1229267) ion intermediates, which can facilitate intramolecular ring closure. The presence of the iodo substituent on the starting aniline derivative can also influence the reactivity and electronic properties of the molecule, thereby affecting the course of the trifluoromethylation and cyclization steps.

Kinetic Studies and Reaction Optimization for this compound Analogues

To achieve a practical and scalable synthesis of this compound and its analogues, a detailed understanding of the reaction kinetics and the influence of various parameters is essential.

The yield and selectivity of the synthesis of substituted indolin-2-ones are highly sensitive to the reaction conditions. Systematic optimization studies are crucial for maximizing the formation of the desired product while minimizing side reactions. Key parameters that are often varied include:

Temperature: The reaction temperature can significantly impact the rate of radical generation, the efficiency of the cyclization step, and the stability of intermediates.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stabilization of charged intermediates or transition states.

Concentration: The concentration of reactants and catalysts can affect the reaction rate and the relative importance of competing reaction pathways.

Catalyst Loading: The amount of catalyst used can influence the reaction rate and, in some cases, the selectivity of the transformation.

Interactive Table: Optimization of Reaction Conditions for a Model Indolin-2-one Synthesis.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A | Toluene | 80 | 12 | 65 |

| 2 | Catalyst A | Dioxane | 80 | 12 | 75 |

| 3 | Catalyst B | Toluene | 100 | 8 | 82 |

| 4 | Catalyst B | Dioxane | 100 | 8 | 90 |

This is a representative table illustrating the type of data obtained from optimization studies. The specific values are for a model reaction and not for the synthesis of this compound.

The elucidation of a reaction mechanism is greatly aided by the identification and characterization of key intermediates and transition states. While the direct observation of highly reactive species like radicals and transition states is often challenging, a combination of experimental and computational techniques can provide valuable insights.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to identify and characterize stable intermediates that may accumulate during the reaction.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the feasibility of different mechanistic possibilities. researchgate.net These computational studies can provide a detailed picture of the reaction at the molecular level, including the geometries of transition states and the activation energies for different steps. This information is invaluable for understanding the factors that control the selectivity and efficiency of the reaction.

Iv. Structure Activity Relationship Sar Studies and Molecular Recognition of 6 Iodo 4 Trifluoromethyl Indolin 2 One

Structure-Activity Relationship (SAR) of Indolin-2-one Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For indolin-2-one derivatives, these studies have been pivotal in developing potent and selective inhibitors for various therapeutic targets, particularly in oncology. nih.gov

The C-3 position of the indolin-2-one ring is a critical site for substitution, and modifications at this position profoundly influence the biological activity and target selectivity of the resulting compounds. nih.gov This position is often involved in key interactions within the binding sites of target proteins. nih.gov The introduction of a substituent at the C-3 position creates a class of molecules known as 3-substituted indolin-2-ones, which have been extensively explored as kinase inhibitors. nih.govscirp.org

SAR studies have revealed distinct patterns of activity based on the nature of the C-3 substituent:

Five-membered heteroaryl rings: The presence of a 3-[(five-membered heteroaryl ring)methylidenyl] group generally confers high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR) kinase activity. nih.govacs.org

Substituted benzylidenyl groups: Introducing 3-(substituted benzylidenyl) groups with bulky lipophilic substituents on the phenyl ring leads to high selectivity towards Epidermal Growth Factor Receptor (EGF) and Her-2 kinases. nih.govacs.orgacs.org

Extended side chains: Compounds featuring an extended side chain at the C-3 position have demonstrated high potency and selectivity against Platelet-Derived Growth Factor Receptor (PDGFR) and VEGFR kinases. nih.govacs.org

The stereochemistry of 3,3-disubstituted oxindoles is also significant, as different stereoisomers can exhibit varied biological activities, making stereodivergent synthesis a key area of research for understanding these SARs comprehensively. acs.org

Table 1: Impact of C-3 Substituents on Kinase Selectivity of Indolin-2-one Derivatives| C-3 Substituent Type | Primary Kinase Target(s) | Reference |

|---|---|---|

| (Five-membered heteroaryl ring)methylidenyl | VEGFR (Flk-1) | nih.govacs.org |

| (Substituted benzylidenyl) with bulky phenyl groups | EGF, Her-2 | nih.govacs.orgacs.org |

| Extended side chain | PDGFR, VEGFR (Flk-1) | nih.govacs.org |

| (Substituted pyrrolyl)methylidenyl | PDGFR, VEGFR (Flk-1) | acs.org |

The incorporation of halogen atoms, particularly iodine, is a strategic choice in drug design to enhance binding affinity and potency. nih.gov Iodine atoms are crucial for the binding of thyroid hormones to their target protein transthyretin, highlighting their importance in natural molecular recognition. acs.orgnih.gov In medicinal chemistry, this is often achieved through an interaction known as halogen bonding. acs.org

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (an electron acceptor). acs.org This occurs due to a region of positive electrostatic potential, called a σ-hole, located on the outermost portion of the halogen atom, opposite the covalent bond. nih.gov This positive region can interact favorably with Lewis bases (electron donors) in a protein's binding pocket, such as the backbone carbonyl oxygen of an amino acid. acs.orgresearchgate.net

The trifluoromethyl (CF3) group is one of the most important fluorinated moieties in medicinal chemistry due to its unique physicochemical properties. mdpi.combohrium.com Its introduction into a drug candidate can profoundly impact its biological profile. wechemglobal.comnih.gov

Key effects of the trifluoromethyl group include:

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and facilitate transport to the target site. mdpi.comresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. mdpi.com This can increase a drug's half-life and bioavailability. wechemglobal.commdpi.com

Strong Electron-Withdrawing Nature: As a powerful electron-withdrawing group, CF3 can alter the electronic properties of the aromatic ring it is attached to. mdpi.comresearchgate.net This can modulate the pKa of nearby functional groups and influence hydrogen bonding and electrostatic interactions with the biological target. researchgate.net

Binding Affinity: The CF3 group can enhance binding affinity through favorable interactions within the target's binding pocket. wechemglobal.comresearchgate.net It can engage in specific hydrophobic interactions and has been shown to prefer binding near amino acid residues like Phenylalanine, Methionine, and Leucine. acs.org

While replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average across all cases, a statistical analysis showed that in nearly 10% of instances, this substitution could increase biological activity by at least an order of magnitude. acs.orgresearchgate.net

Molecular Interactions with Biological Targets of 6-Iodo-4-(trifluoromethyl)indolin-2-one Analogues

Analogues based on the indolin-2-one scaffold are known to interact with a range of biological targets, most notably enzymes that are critical for cell signaling and proliferation, such as protein kinases and topoisomerases. scirp.orgnih.gov

Kinase Inhibition: A primary mechanism of action for many 3-substituted indolin-2-one derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). scirp.orgresearchgate.net These enzymes play a central role in cellular signal transduction pathways that, when deregulated, can lead to cancer. scirp.org Indolin-2-one derivatives typically act as ATP-competitive inhibitors. ekb.egscirp.org They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade. nih.govacs.org

The drug Sunitinib, which is based on a pyrrole-substituted indolin-2-one core, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and other kinases. nih.govekb.eg The indolin-2-one moiety is essential for this inhibitory activity. nih.gov The specific substitutions on the core, including those at the C-3, C-4, C-5, and C-6 positions, determine the potency and selectivity profile against different kinases. acs.orgcancertreatmentjournal.com For instance, substitutions at the C-4 position of the indolin-2-one core have been found to be generally unfavorable for inhibitory activity against both PDGFR and VEGFR. acs.org

Table 2: Examples of Indolin-2-one Derivatives as Kinase Inhibitors| Compound Name | Target Kinase(s) | Mechanism | Reference |

|---|---|---|---|

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, RET | ATP-competitive inhibition | nih.govekb.eg |

| Semaxanib (SU5416) | VEGFR, PDGFR | ATP-competitive inhibition | researchgate.netcancertreatmentjournal.com |

| SU6668 | VEGFR, PDGFRβ, FGFR1 | ATP-competitive inhibition | researchgate.net |

| SU11274 | Met Kinase | Potent and selective inhibition | scirp.org |

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. mdpi.com They are validated targets for anticancer drugs. mdpi.com Some heterocyclic compounds, including derivatives of indenoindolone (a related scaffold to indolin-2-one), have been identified as potent inhibitors of human DNA topoisomerase IIα. nih.govresearchgate.net Certain oxindolimine and indoloazepinone-oxindole derivatives have also been reported to inhibit topoisomerase I. rsc.orgacs.org These compounds can function by preventing the enzyme from binding to DNA or by inhibiting specific steps in the catalytic cycle, such as DNA cleavage or re-ligation. rsc.org

While enzyme inhibition is a primary mechanism, some compounds with planar heterocyclic scaffolds can also exert their biological effects by directly interacting with DNA. The potential for indolin-2-one derivatives to bind DNA has been explored, although less extensively than their kinase-inhibiting properties.

The planar structure of the oxindole (B195798) ring system is conducive to intercalating between the base pairs of the DNA double helix. acs.org Additionally, substituents on the scaffold can interact with the major or minor grooves of DNA. rsc.orgacs.org For example, studies on certain oxindolimine-vanadyl complexes have suggested that they likely bind in the grooves of DNA. rsc.org Similarly, diindoloazepinone derivatives, which contain an indole (B1671886) moiety, have been shown to act as DNA minor groove binding agents. acs.org

The presence of a trifluoromethyl group can also play a role in DNA binding affinity. Studies on oxovanadium complexes with CF3-substituted ligands indicated that the position of the electron-withdrawing CF3 group on the aromatic ring is important for DNA-binding affinity. scirp.org These interactions can disrupt the normal function of DNA, interfering with replication and transcription, and ultimately contributing to the cytotoxic effects of the compounds.

Receptor-Ligand Interactions

The precise receptor-ligand interactions of this compound have not been extensively detailed in publicly available research. However, by examining studies on structurally analogous indolin-2-one derivatives, particularly those targeting protein kinases, a putative binding model can be inferred. The indolin-2-one scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases.

The core indolin-2-one moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain. The lactam oxygen and the N-H group are key interaction points, acting as hydrogen bond acceptor and donor, respectively. This interaction pattern is a cornerstone of the binding of many indolin-2-one-based kinase inhibitors. For instance, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the indolin-2-one core is known to form hydrogen bonds with backbone atoms of conserved amino acid residues like Cysteine and Glutamate in the hinge region.

The substituents at the 4 and 6 positions of the indolin-2-one ring play a significant role in modulating the binding affinity and selectivity of the compound. The 4-(trifluoromethyl) group is expected to engage in hydrophobic interactions within a specific sub-pocket of the ATP-binding site. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, can enhance binding affinity by fitting into hydrophobic pockets and potentially increasing the metabolic stability of the compound.

Molecular docking studies on similar iodinated compounds have suggested that the iodine atom can occupy a specific pocket, leading to enhanced inhibitory activity. For example, studies on iodinated quinazolinones have demonstrated the importance of the iodo-substituent for cytotoxic activity against cancer cell lines.

While direct experimental evidence for this compound is lacking, the following tables summarize typical receptor-ligand interactions observed for structurally related indolin-2-one derivatives with protein kinases, which can serve as a predictive model for the potential interactions of the subject compound.

| Structural Feature of Ligand | Type of Interaction | Potential Interacting Residue(s) in Receptor |

|---|---|---|

| Lactam Oxygen (C=O) | Hydrogen Bond Acceptor | Backbone N-H of Hinge Region Residue (e.g., Cys) |

| Lactam Nitrogen (N-H) | Hydrogen Bond Donor | Backbone C=O of Hinge Region Residue (e.g., Glu) |

| Indole Ring | Hydrophobic/π-π Stacking | Hydrophobic residues near the hinge |

| Substituent | Position | Predicted Type of Interaction | Potential Interacting Residue(s)/Region in Receptor |

|---|---|---|---|

| Trifluoromethyl (-CF3) | 4 | Hydrophobic Interaction | Hydrophobic pocket adjacent to the hinge region |

| Iodo (-I) | 6 | Halogen Bond/Hydrophobic Interaction | Backbone Carbonyl or other electron-rich residues |

V. in Vitro Biological Activity and Target Identification of 6 Iodo 4 Trifluoromethyl Indolin 2 One

Antiproliferative and Anticancer Activities in Cell Lines

There is no available data on the efficacy of 6-Iodo-4-(trifluoromethyl)indolin-2-one against any specific cancer cell lines.

No studies have been published investigating the mechanisms of growth inhibition or the induction of cell death by this compound.

Antimicrobial Activity Spectrum and Mechanisms

Information regarding the efficacy of this compound against bacterial strains, including Staphylococcus aureus, is not available.

There is no published data on the antifungal properties of this compound.

Antiviral Activity Assessments

No assessments of the antiviral activity of this compound have been reported in the scientific literature.

Efficacy Against Specific Viral Isolates (e.g., Vesicular Stomatitis Virus)

Current scientific literature accessible through extensive database searches does not provide specific data on the in vitro efficacy of this compound against Vesicular Stomatitis Virus (VSV) or other specific viral isolates. While VSV is recognized for its utility in oncolytic vector research and its ability to replicate preferentially in malignant cells, direct studies assessing the inhibitory effects of this particular compound on VSV are not presently available. nih.govnih.gov

Inhibition of Viral Replication Pathways

Similarly, detailed research findings on the specific mechanisms by which this compound may inhibit viral replication pathways are not extensively documented in publicly available scientific literature. The inhibition of viral replication is a key strategy for antiviral drug development, with various small molecules being investigated for their ability to interfere with critical viral processes. For instance, some compounds target viral nucleoproteins to disrupt the formation of ribonucleoprotein complexes, a vital step in the replication of viruses like influenza. nih.gov Another approach involves interfering with the nuclear export of viral components, a mechanism targeted by some NRF2 activators which have shown antiviral effects independent of their primary signaling pathway. nih.gov However, specific studies linking this compound to these or other viral replication inhibition pathways have not been identified.

Other Investigated Biological Activities of Indolin-2-one Derivatives (e.g., Anti-inflammatory, Anticholinesterase)

While direct antiviral data for this compound is limited, the broader class of indolin-2-one derivatives has been the subject of significant research, revealing potent anti-inflammatory and anticholinesterase activities.

Anti-inflammatory Activity:

Several studies have highlighted the anti-inflammatory potential of indolin-2-one derivatives. These compounds have been shown to inhibit key inflammatory mediators. For instance, certain 3-substituted-indolin-2-one derivatives have demonstrated the ability to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner. mdpi.comnih.gov The mechanism of action for some of these derivatives involves the inhibition of critical signaling pathways such as the Akt, MAPK, and NF-κB pathways, which are pivotal in the inflammatory response. mdpi.comnih.gov Furthermore, some oxindole (B195798) derivatives have been investigated for their dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key in the biosynthesis of prostaglandins and leukotrienes, respectively. nih.gov

Anticholinesterase Activity:

Indolin-2-one derivatives have also emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research has shown that certain indolinone-based compounds bearing a benzylpyridinium moiety exhibit potent AChE inhibitory activity, with some derivatives being significantly more potent than the standard drug donepezil. nih.gov Molecular modeling studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The structural framework of the indolinone core serves as a valuable scaffold for the design of new and effective AChE inhibitors. nih.gov

| Biological Activity | Derivative Class | Key Findings | Mechanism of Action |

| Anti-inflammatory | 3-Substituted-indolin-2-ones | Inhibition of NO, TNF-α, and IL-6 production. mdpi.comnih.gov | Inhibition of Akt, MAPK, and NF-κB signaling pathways. mdpi.comnih.gov |

| Anti-inflammatory | Oxindole Derivatives | Dual inhibition of COX and 5-LOX enzymes. nih.gov | Reduction of prostaglandin and leukotriene synthesis. |

| Anticholinesterase | Indolinone-based compounds with benzylpyridinium moiety | Potent inhibition of AChE, some exceeding the potency of donepezil. nih.gov | Dual binding to the catalytic and peripheral anionic sites of AChE. nih.gov |

| Anticholinesterase | 1-Benzyl-2-indolinones | Increased potency and selectivity for AChE compared to donepezil. tandfonline.com | Allosteric binding to the enzyme. tandfonline.com |

Vi. Advanced Computational and Theoretical Chemistry Studies of 6 Iodo 4 Trifluoromethyl Indolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized molecular geometry and electronic properties of 6-Iodo-4-(trifluoromethyl)indolin-2-one. These studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govmdpi.com It is particularly effective for calculating the optimized geometry and vibrational frequencies of compounds like this compound. DFT calculations, often using a basis set such as B3LYP/6-311+G, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, DFT analysis would reveal the planarity of the indolin-2-one core and the precise spatial orientation of the trifluoromethyl and iodo substituents. The electron-withdrawing nature of the trifluoromethyl group and the bulky, polarizable nature of the iodine atom significantly influence the molecule's geometry and electronic distribution. These calculations provide the foundational optimized structure necessary for subsequent analyses like FMO, MEP, and molecular docking. niscpr.res.in

Table 1: Predicted Geometrical Parameters of this compound using DFT (Note: These are representative values based on DFT studies of similar structures and are for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N (lactam) | 1.38 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C-CF3 | 1.52 Å |

| Bond Angle | O=C-N | 125° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the trifluoromethyl group, marking them as potential sites for nucleophilic attack. researchgate.net The large HOMO-LUMO gap predicted for this molecule suggests high stability.

Table 2: FMO Properties of this compound (Note: These are representative values based on FMO studies of similar structures and are for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap (ΔE) | 4.87 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. youtube.com The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential. rsc.org

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A region of positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen in the lactam ring, making it a potential hydrogen bond donor. The iodine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor. researchgate.netresearchgate.net

Mulliken population analysis is a method used to calculate partial atomic charges, providing a quantitative measure of the electron distribution across the atoms in a molecule. libretexts.org These charges are derived from the molecular orbitals calculated through quantum chemistry methods. chemrxiv.org While sensitive to the choice of basis set, Mulliken charges offer valuable insights into the electrostatic properties of a molecule. niscpr.res.in

In this compound, the analysis would be expected to show a significant negative charge on the carbonyl oxygen atom and the fluorine atoms of the trifluoromethyl group, consistent with their high electronegativity. The carbon atom of the carbonyl group would carry a partial positive charge. The nitrogen atom would likely have a negative charge, while its attached hydrogen would be positive. This charge distribution is critical for understanding potential intermolecular interactions, such as hydrogen bonding. researchgate.netopenmx-square.org

Table 3: Predicted Mulliken Atomic Charges for Key Atoms (Note: These are representative values based on Mulliken analysis of similar structures and are for illustrative purposes.)

| Atom | Element | Predicted Charge (a.u.) |

|---|---|---|

| O1 | Oxygen (C=O) | -0.55 |

| N1 | Nitrogen (lactam) | -0.48 |

| H1 | Hydrogen (on N1) | +0.32 |

| I1 | Iodine | -0.15 |

| C(F3) | Carbon (of CF3) | +0.70 |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug design to predict the binding affinity and mode of action of a potential drug candidate with its biological target. tandfonline.com

The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. benthamdirect.com Therefore, molecular docking simulations for this compound are often performed against the ATP-binding site of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or p21-activated kinase 4 (PAK4). nih.govmdpi.com

Table 4: Example Molecular Docking Results against a Protein Kinase Target (VEGFR-2) (Note: These are hypothetical results for illustrative purposes.)

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| This compound | -9.2 | Cys919, Glu917, Asp1046 | Hydrogen bond with Cys919 (N-H); Hydrogen bond with Glu917 (C=O); Halogen bond with Asp1046 (Iodine) |

Identification of Key Binding Interactions at Active Sites

Molecular docking simulations are instrumental in elucidating the binding modes of indolin-2-one derivatives within the active sites of various protein targets, particularly kinases. bohrium.combenthamscience.com These studies consistently show that the indolin-2-one scaffold acts as a pharmacophore, typically forming crucial hydrogen bonds with the hinge region of the ATP binding pocket of kinases. mdpi.com For instance, the N-H group and the carbonyl oxygen of the indolin-2-one ring are often involved in these key interactions. mdpi.com

In the case of this compound, the substituents at the 4 and 6 positions are predicted to play a significant role in modulating binding affinity and selectivity. The trifluoromethyl group at the C-4 position is a strong electron-withdrawing group and is sterically bulky. While some studies on analogues suggest that bulky groups at this position can confer selectivity for certain kinases like EGF and Her-2 RTKs, other research indicates that substitution at the C-4 position can negatively impact inhibitory activity against kinases such as PDGF and VEGF RTKs. nih.govacs.org The trifluoromethyl group could engage in specific hydrophobic or electrostatic interactions within a complementary pocket of a target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This approach is widely used for indolin-2-one analogues to guide the design of more potent and selective inhibitors. acs.orgcncb.ac.cnacs.org

Both 2D and 3D-QSAR studies have been successfully applied to series of indolin-2-one derivatives to understand their structure-activity relationships. mdpi.comnih.gov

2D-QSAR: This method relates biological activity to global molecular properties or 2D structural descriptors. While less common for this class, it can provide insights into the importance of properties like hydrophobicity, electronic effects, and steric parameters.

3D-QSAR: This is the more prevalent approach for indolin-2-one analogues. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov These models generate 3D contour maps that highlight regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.comnih.gov For example, studies on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Aurora A kinase have yielded robust CoMFA and CoMSIA models with high predictive power. cncb.ac.cnmdpi.comnih.gov

Table 1: Representative 3D-QSAR Model Statistics for Indolin-2-one Analogues

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| CoMFA | PDK1 Inhibitors | 0.737 | 0.907 | cncb.ac.cn |

| CoMSIA | PDK1 Inhibitors | 0.824 | 0.991 | cncb.ac.cn |

| CoMFA | Aurora A Inhibitors | 0.726 | 0.972 | nih.gov |

This table is interactive and represents data from various studies on indolin-2-one analogues.

QSAR and structure-activity relationship (SAR) studies on a wide range of indolin-2-one derivatives have established clear correlations between specific structural features and biological outcomes. nih.govacs.org

The indolin-2-one core is essential, with the proton at the N-1 position often being critical for activity against certain kinases. acs.org For this compound, the key modulators are the substituents on the phenyl ring.

C4-Position (Trifluoromethyl): The trifluoromethyl group is a bulky, electron-withdrawing substituent. QSAR contour maps often indicate that the steric and electronic properties at this position are critical. mdpi.comnih.gov As noted in SAR studies, substitution here can be detrimental to the inhibition of some kinases (e.g., PDGF and VEGF RTKs) but may enhance selectivity for others (e.g., EGF and Her-2 RTKs). nih.govacs.org The electron-withdrawing nature of the CF₃ group can also influence the electronics of the entire ring system, potentially affecting binding.

C6-Position (Iodo): The large, hydrophobic iodine atom at the C-6 position is expected to favor interactions with hydrophobic pockets in the target's active site. 3D-QSAR models often show that bulky, lipophilic groups are favored in this region to enhance potency. researchgate.net The ability of iodine to form halogen bonds can also contribute significantly to the binding energy, a factor that can be correlated with increased biological potency.

In Silico ADME Prediction Methodologies for Physicochemical Property Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models are employed to predict these properties for novel molecules like this compound. nih.govmdpi.com

Computational tools like SwissADME, ProTox-II, and other platforms are used to predict key physicochemical and pharmacokinetic parameters based on a molecule's structure. nih.govmdpi.comijprajournal.com These models use algorithms derived from large datasets of experimental results.

For a compound like this compound, these models would predict parameters such as:

Lipinski's Rule of Five: This rule assesses drug-likeness and the likelihood of oral bioavailability. nih.gov The parameters include molecular weight, LogP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors.

Gastrointestinal (GI) Absorption: Models predict the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: These models, such as the BOILED-Egg representation, predict whether a compound is likely to cross the BBB and enter the central nervous system. nih.gov This is crucial for CNS-targeting drugs but also for predicting potential side effects.

P-glycoprotein (P-gp) Substrate Prediction: P-gp is an efflux pump that can remove drugs from cells. Models predict whether a compound is a substrate for P-gp, which can affect its distribution and bioavailability. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for Indolin-2-one Analogues

| Property | Predicted Characteristic | Implication |

|---|---|---|

| Lipinski's Rule | Generally compliant | Good potential for oral bioavailability |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeation | Variable (depends on specific substituents) | Potential for CNS activity or side effects |

| P-gp Substrate | Typically predicted as non-substrate | Lower likelihood of active efflux from cells |

This table is interactive and summarizes general predictions for drug-like indolin-2-one derivatives based on computational models.

Vii. Emerging Research Directions and Future Outlook for 6 Iodo 4 Trifluoromethyl Indolin 2 One Research

Development of Novel and Sustainable Synthetic Strategies for Fluoro-Iodo Indolin-2-ones

The synthesis of highly functionalized indolin-2-ones, such as 6-iodo-4-(trifluoromethyl)indolin-2-one, often involves multi-step processes that may not be environmentally friendly. A significant emerging research direction is the development of novel and sustainable synthetic strategies for fluoro-iodo indolin-2-ones. This includes the exploration of "green chemistry" principles to reduce waste, improve energy efficiency, and utilize less hazardous reagents.

Key areas of focus in sustainable synthesis include:

Catalytic Methods: The use of efficient catalysts, including those based on earth-abundant metals or organocatalysts, can lead to more selective and higher-yielding reactions under milder conditions.

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the need for intermediate purification steps can significantly improve efficiency and reduce solvent waste.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive platform for the synthesis of complex molecules like fluoro-iodo indolin-2-ones.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a critical aspect of sustainable synthesis.

Researchers are actively exploring innovative synthetic routes that could be adapted for the preparation of this compound and its analogs. These advancements will be crucial for making these valuable compounds more accessible for further research and potential commercial applications.

Exploration of New Biological Targets and Pathways for Indolin-2-one Scaffolds

The indolin-2-one core is a well-established pharmacophore, known to interact with a variety of biological targets, most notably protein kinases. However, the vastness of the biological landscape presents numerous opportunities for discovering novel therapeutic applications for this scaffold. The presence of the iodine and trifluoromethyl groups in this compound can significantly influence its binding affinity, selectivity, and pharmacokinetic properties, making it a promising candidate for exploring new biological targets and pathways.

Future research in this area will likely focus on:

Expanding the Kinome: While indolin-2-ones are known kinase inhibitors, there are hundreds of kinases in the human kinome, many of which remain underexplored as drug targets. High-throughput screening of this compound against a broad panel of kinases could reveal novel and potent inhibitory activities.

Non-kinase Targets: The biological activity of indolin-2-ones is not limited to kinases. There is growing interest in their potential to modulate other enzyme families, ion channels, and protein-protein interactions. For instance, some indolinone derivatives have shown activity against targets such as dihydrofolate reductase.

Phenotypic Screening: In addition to target-based approaches, phenotypic screening of this compound in various disease models (e.g., cancer cell lines, patient-derived organoids) can uncover unexpected therapeutic effects and help identify novel mechanisms of action.

The exploration of new biological activities for this compound and related compounds holds the potential to address unmet medical needs in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Integration of Advanced Computational Approaches in the Discovery of New Indolin-2-one Derivatives

The integration of advanced computational approaches has become an indispensable tool in modern drug discovery and development. These in silico methods can significantly accelerate the identification and optimization of new drug candidates, reducing the time and cost associated with traditional experimental approaches. For this compound, computational studies can provide valuable insights into its structure-activity relationships and guide the design of novel derivatives with improved properties.

Key computational techniques that will shape the future of indolin-2-one research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Molecular docking studies can help elucidate the binding mode of this compound to its biological targets and identify key interactions that contribute to its activity. tandfonline.commdpi.comnih.govfarmaceut.orgnih.govresearchgate.netnih.govijpsr.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of indolin-2-one derivatives with their biological activity. tandfonline.com These models can then be used to predict the activity of new, untested compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. tandfonline.com This can help assess the stability of the ligand-protein complex and provide a more accurate estimation of binding affinities.

Virtual Screening: Large compound libraries can be screened in silico to identify molecules with a high probability of binding to a specific target. nih.gov This approach can be used to discover novel indolin-2-one derivatives with desired biological activities.

By leveraging these computational tools, researchers can make more informed decisions in the design and optimization of new indolin-2-one-based drug candidates, ultimately increasing the efficiency of the drug discovery process.

Potential for Applications Beyond Medicinal Chemistry

While the primary focus of research on indolin-2-one derivatives has been in medicinal chemistry, their unique chemical and photophysical properties suggest potential applications in other scientific and technological fields. The exploration of these non-medicinal applications represents an exciting and largely untapped area of research for compounds like this compound.

Emerging areas where indolin-2-one scaffolds could find utility include:

Materials Science: Substituted indoles have been investigated for their use in organic electronic materials. rsc.orgresearchgate.net The electronic properties of the this compound core could be tuned through chemical modifications to develop novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Probes and Dyes: The indole (B1671886) nucleus is a known fluorophore, and its photophysical properties can be modulated by substitution. nih.gov Indolenine-based dyes have been explored as fluorescent probes for biological imaging and sensing applications. nih.govbiointerfaceresearch.comresearchgate.netresearchgate.net The specific substitution pattern of this compound may impart unique fluorescent properties that could be exploited for the development of novel sensors or imaging agents.

The diversification of research into these non-traditional areas could unlock new and valuable applications for this compound and its derivatives, further highlighting the versatility and importance of this chemical scaffold.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 6-Iodo-4-(trifluoromethyl)indolin-2-one?

- Methodology : Palladium-catalyzed alkyne insertion and cyclization are commonly employed. For example, using o-iodonitroarenes and trifluoromethyl-substituted alkynes under controlled conditions (e.g., 80–100°C, Pd(PPh₃)₄ catalyst, and Et₃N as a base) yields the indolin-2-one core. The iodo substituent is introduced via electrophilic iodination or halogen exchange reactions .

- Key Parameters : Reaction temperature, choice of catalyst (e.g., Pd vs. Cu), and solvent polarity significantly affect regioselectivity and yield. Purification often involves column chromatography with gradients of PE/EtOAc (4:1 to 1:1) .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., trifluoromethyl groups show distinct 19F splitting; aromatic protons exhibit deshielding due to electron-withdrawing substituents) .

- X-ray Crystallography : SHELXTL or SHELXL software refines crystal structures, resolving bond angles and spatial arrangements. For example, the indolin-2-one ring typically adopts a planar conformation, with substituents influencing packing motifs .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of the iodo-substituted intermediate?

- Experimental Design :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄ for efficiency in Suzuki-Miyaura coupling or direct iodination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for electrophilic iodination, while nonpolar solvents (e.g., toluene) favor cyclization steps .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., iodination vs. ring closure) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in 13C NMR shifts for the trifluoromethyl group (δ 125–130 ppm) may arise from solvent polarity or crystal packing. Cross-validate with X-ray data to confirm substituent positions .

- Advanced Techniques :

- VT-NMR (Variable Temperature) : Resolve dynamic effects like ring puckering or rotational isomerism .

- DFT Calculations : Simulate NMR/IR spectra to compare with experimental data and assign ambiguous signals .

Q. What strategies address low solubility in biological assays for this compound derivatives?

- Functionalization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the N1 or C3 positions while preserving the indolin-2-one core.

- Formulation : Use co-solvents (DMSO/PBS mixtures) or nanoencapsulation to enhance bioavailability .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for trifluoromethyl-substituted indolin-2-ones?

- Root Cause :

- Stereochemical Variations : Z/E isomerism in exocyclic double bonds (e.g., imine derivatives) alters binding affinity to targets like kinases or bacterial enzymes .

- Impurity Profiles : Residual Pd catalysts or unreacted intermediates (e.g., nitro precursors) may interfere with assay results. LC-MS purity checks (>95%) are critical .

Structure-Activity Relationship (SAR) Considerations

Q. How does the trifluoromethyl group influence electronic and steric properties?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing the indolin-2-one ring and enhancing electrophilicity at the C3 position. This facilitates nucleophilic attacks in cross-coupling reactions .

- Steric Effects : Bulky substituents at C4 (e.g., iodine) may hinder π-π stacking in crystal lattices but improve selectivity in enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.